molecular formula C4H9NO B170110 (S)-3-Aminobutan-2-one CAS No. 114041-77-9

(S)-3-Aminobutan-2-one

Cat. No. B170110
M. Wt: 87.12 g/mol
InChI Key: OLYWGXUJESDUAC-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-Aminobutan-2-one, also known as S-ABO or S-3-AB, is a chiral compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has a unique chemical structure that makes it a promising candidate for use in drug synthesis, biochemical research, and other scientific applications.

Mechanism Of Action

The mechanism of action of (S)-3-Aminobutan-2-one is not fully understood. However, it is believed to act as a GABA receptor agonist, which may explain its potential applications in the treatment of epilepsy and other neurological disorders.

Biochemical And Physiological Effects

(S)-3-Aminobutan-2-one has been shown to have various biochemical and physiological effects. It has been found to have anticonvulsant, anti-inflammatory, and analgesic properties. Additionally, (S)-3-Aminobutan-2-one has been shown to have anxiolytic effects and may have potential applications in the treatment of anxiety disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (S)-3-Aminobutan-2-one in lab experiments is its chiral nature. This allows for the selective synthesis of the (S)-enantiomer, which may be important for certain applications. However, one limitation of using (S)-3-Aminobutan-2-one is its relatively high cost compared to other compounds.

Future Directions

There are several potential future directions for the study of (S)-3-Aminobutan-2-one. One area of interest is the development of new synthetic methods for producing (S)-3-Aminobutan-2-one and its derivatives. Additionally, further research is needed to fully understand the mechanism of action of (S)-3-Aminobutan-2-one and its potential applications in the treatment of neurological disorders and other diseases.

Synthesis Methods

The most common method for synthesizing (S)-3-Aminobutan-2-one is through the catalytic hydrogenation of 3-oxobutanoic acid. This process involves the use of a chiral catalyst to selectively produce the (S)-enantiomer of the compound. Other methods for synthesizing (S)-3-Aminobutan-2-one include the enzymatic reduction of 3-oxobutanoic acid and the use of chiral auxiliary reagents.

Scientific Research Applications

(S)-3-Aminobutan-2-one has been extensively studied for its potential applications in drug synthesis. It has been shown to be an effective precursor for the synthesis of various pharmaceutical compounds, including anticonvulsants, anti-inflammatory agents, and analgesics. Additionally, (S)-3-Aminobutan-2-one has been used in the synthesis of chiral ligands for asymmetric catalysis.

properties

CAS RN

114041-77-9

Product Name

(S)-3-Aminobutan-2-one

Molecular Formula

C4H9NO

Molecular Weight

87.12 g/mol

IUPAC Name

(3S)-3-aminobutan-2-one

InChI

InChI=1S/C4H9NO/c1-3(5)4(2)6/h3H,5H2,1-2H3/t3-/m0/s1

InChI Key

OLYWGXUJESDUAC-VKHMYHEASA-N

Isomeric SMILES

C[C@@H](C(=O)C)N

SMILES

CC(C(=O)C)N

Canonical SMILES

CC(C(=O)C)N

synonyms

L-ALANINE METHYL ESTER

Origin of Product

United States

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